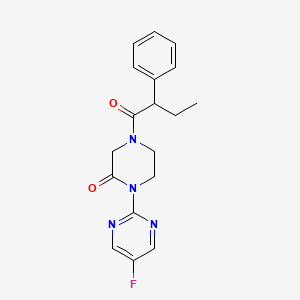
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide, also known as CP-544326, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit various enzymes and receptors.
作用机制
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide exerts its pharmacological effects by inhibiting various enzymes and receptors. For example, this compound has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. This compound has also been shown to inhibit phosphodiesterases, which are involved in the degradation of cyclic nucleotides and play a crucial role in inflammation and neurological disorders. Additionally, this compound has been shown to modulate cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the proliferation and invasion of cancer cells by inhibiting matrix metalloproteinases. This compound has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis and Alzheimer's disease. Additionally, this compound has been shown to modulate pain and memory in animal models by modulating cannabinoid receptors.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high selectivity and potency for various targets. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain assays. Additionally, the high cost of synthesis and limited availability of this compound may also limit its use in some labs.
未来方向
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide. One of the future directions is to further elucidate the mechanism of action of this compound and its effects on various targets. Another future direction is to explore the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of this compound may also be a future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound exerts its pharmacological effects by inhibiting various enzymes and receptors and has been shown to have various biochemical and physiological effects in preclinical studies. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成方法
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide can be synthesized using various methods, but the most common method involves the reaction of 7-methoxy-4-phenylquinoline-2-thiol with N-(1-cyanocyclopentyl) chloroacetamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various analytical techniques such as NMR and mass spectrometry.
科学研究应用
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting various targets such as matrix metalloproteinases, phosphodiesterases, and cannabinoid receptors. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of multiple sclerosis and Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-18-9-10-19-20(17-7-3-2-4-8-17)14-23(26-21(19)13-18)30-15-22(28)27-24(16-25)11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUZMSMUMDLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
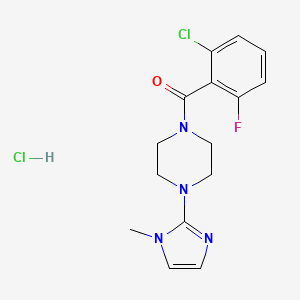
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
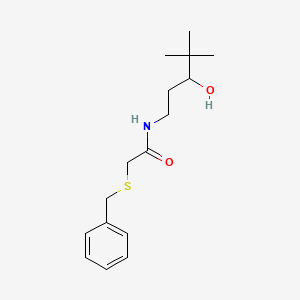
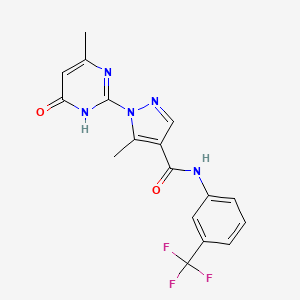
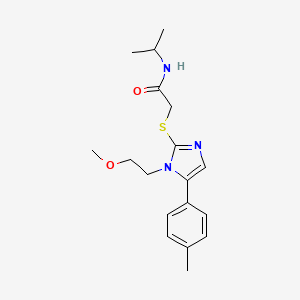
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)
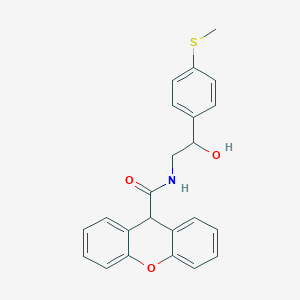


![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)
